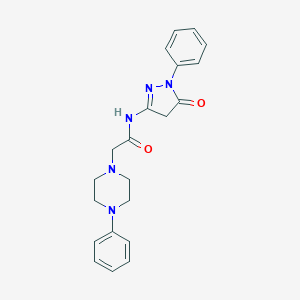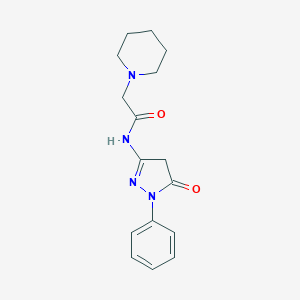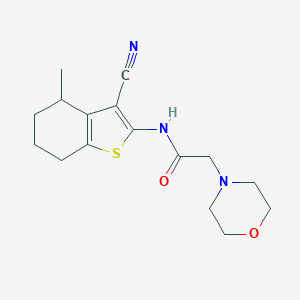![molecular formula C20H19N7O4S B276387 N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as "compound X" in scientific literature and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that regulate gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. Proteasomes are responsible for protein degradation, and their inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and oxidative stress. Additionally, compound X has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potent biological activity, making it a useful tool in various research applications. However, one limitation of using compound X in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research involving compound X. One area of interest is the development of analogs with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in drug discovery and development. Finally, more research is needed to investigate the potential use of compound X as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
Compound X can be synthesized using different methods, including a one-pot reaction method and a multi-step synthesis method. The one-pot reaction method involves the reaction of 3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidine-6-carboxylic acid with N-(4-aminosulfonylphenyl)acetamide in the presence of a coupling agent and a base. The multi-step synthesis method involves the synthesis of 3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidine-6-carboxylic acid followed by the reaction with N-(4-aminosulfonylphenyl)acetamide.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, compound X has been investigated for its potential use as a tool in chemical biology research.
properties
Molecular Formula |
C20H19N7O4S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[3-[(3-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H19N7O4S/c1-13-3-2-4-14(9-13)10-27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-15-5-7-16(8-6-15)32(21,30)31/h2-9,12H,10-11H2,1H3,(H,23,28)(H2,21,30,31) |
InChI Key |
QECRTTMTBMCTTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)



![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)